![molecular formula C19H21FN2O3 B5544066 N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5544066.png)
N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine
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Description
The research into compounds similar to "N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine" often focuses on their potential as gastrokinetic agents, highlighting their synthesis, structure-activity relationships, and chemical properties. These compounds are evaluated for their biological activities and molecular interactions.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from base chemicals to the final morpholine derivatives. For example, the synthesis of mosapride and its enantiomers involved optical resolution and amination processes, showcasing the complexity of synthesizing such compounds (Morie et al., 1994).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, is crucial for determining the geometric and electronic configurations of these compounds. The crystal packing and intermolecular interactions, such as hydrogen bonding and π–π stacking, play significant roles in their stability and reactivity (Banu et al., 2013).
Scientific Research Applications
Gastrokinetic Agent Research
One significant area of research for compounds structurally related to N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine is their use as gastrokinetic agents. These compounds have been studied for their ability to enhance gastric emptying. For instance, compounds with a 4-substituted 2-(aminomethyl)morpholine group, similar to the core structure of N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine, were found to exhibit potent gastric emptying activity, comparable or superior to existing drugs like cisapride and metoclopramide, but without dopamine D2 receptor antagonistic activity (Kato et al., 1991). Another study further investigated the structure-activity relationships of similar benzamide derivatives, revealing that certain substitutions at the N-4 position of the molecule could enhance gastrokinetic activity (Kato et al., 1992).
Biological Activity and Intermolecular Interactions
Research on related 1,2,4-triazole derivatives of this compound, such as TRZ-1 and TRZ-2, has been conducted to understand their intermolecular interactions. These studies involve the synthesis and characterization of these compounds, highlighting their potential biological activity (Shukla et al., 2014).
Synthesis and Characterization
Serotonin Receptor Activity
Another area of research is the investigation of the serotonin 5-HT4 receptor agonistic activity of compounds like mosapride, which is structurally related to N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine. Studies have synthesized and evaluated the biological activities of the optical isomers of mosapride, contributing to a better understanding of their pharmacological properties (Morie et al., 1994).
properties
IUPAC Name |
(E)-1-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]-N-morpholin-4-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-23-19-7-2-15(13-21-22-8-10-24-11-9-22)12-16(19)14-25-18-5-3-17(20)4-6-18/h2-7,12-13H,8-11,14H2,1H3/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYKKVDMGUHITH-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCOCC2)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2CCOCC2)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine |
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